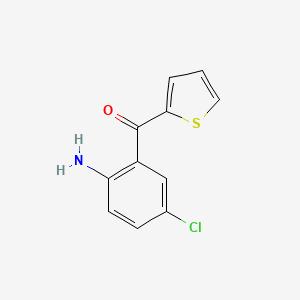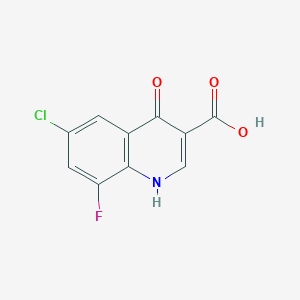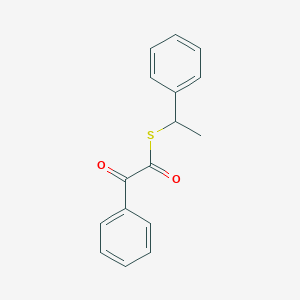![molecular formula C21H16O4 B15202703 4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202703.png)
4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylic acid: is an organic compound with a complex structure that includes a benzyloxy group, a formyl group, and a carboxylic acid group attached to a biphenyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, including the formation of the biphenyl core, introduction of the benzyloxy group, and subsequent formylation and carboxylation. One common method involves the Suzuki coupling reaction between 2-benzyloxy-1-bromobenzene and 3-carboxyphenylboronic acid, followed by formylation using Vilsmeier-Haack reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and minimizing costs. This often includes the use of high-throughput reactors and continuous flow systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized biphenyl compounds .
Mécanisme D'action
The mechanism of action of 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and formyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can also play a role in modulating the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzyloxyphenylacetic acid
- 4-(Phenylmethoxy)benzeneacetic acid
- 2-(4-Phenylmethoxyphenyl)acetic acid
Uniqueness
4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both a formyl and a carboxylic acid group on the biphenyl backbone, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one or both of these functional groups .
Propriétés
Formule moléculaire |
C21H16O4 |
|---|---|
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
4-(3-formyl-4-phenylmethoxyphenyl)benzoic acid |
InChI |
InChI=1S/C21H16O4/c22-13-19-12-18(16-6-8-17(9-7-16)21(23)24)10-11-20(19)25-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,23,24) |
Clé InChI |
JLZIRLBKNJBDTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


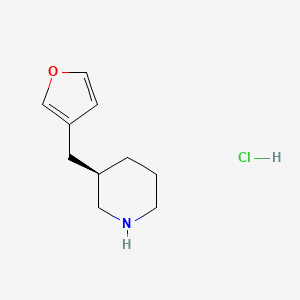
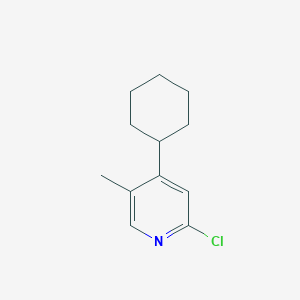

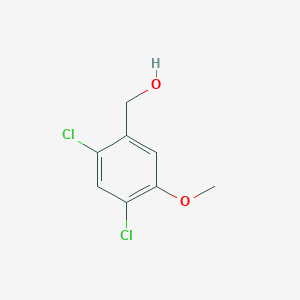
![10-Iodonaphtho[1,2-b]benzofuran](/img/structure/B15202655.png)
![(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid](/img/structure/B15202663.png)
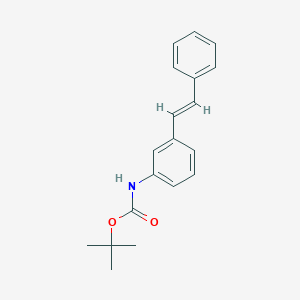
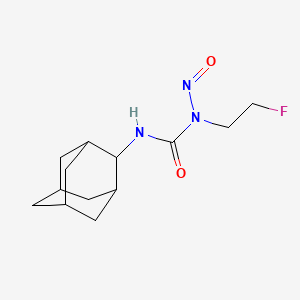
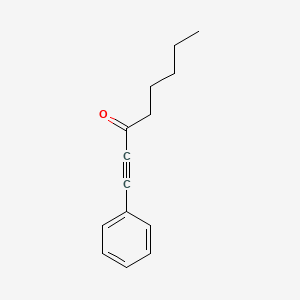
![[2-Nitro-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B15202712.png)

